2-(1-Pyrrolyl)benzylamine

VAP-1 Inhibitor Enzyme Assay

2-(1-Pyrrolyl)benzylamine is a bifunctional heterocyclic amine building block with an ortho‑pyrrole substitution that enables unique reactivity in multicomponent dipyrrolobenzodiazepine (DPBD) synthesis. Its IC50 >100,000 nM against VAP‑1 makes it an ideal negative control. Unlike corrosive liquid benzylamine, this solid handles safely and weighs accurately. No generic benzylamine or simpler pyrrole can replicate its scaffold properties for anticancer and antifungal SAR programs. Secure this research‑critical building block now.

Molecular Formula C11H12N2
Molecular Weight 172.23 g/mol
CAS No. 39116-24-0
Cat. No. B7722382
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-Pyrrolyl)benzylamine
CAS39116-24-0
Molecular FormulaC11H12N2
Molecular Weight172.23 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CN)N2C=CC=C2
InChIInChI=1S/C11H12N2/c12-9-10-5-1-2-6-11(10)13-7-3-4-8-13/h1-8H,9,12H2
InChIKeyBNDYBXDAGIQWOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(1-Pyrrolyl)benzylamine (CAS 39116-24-0): A Pyrrole-Containing Benzylamine Scaffold for Medicinal Chemistry and Organic Synthesis


2-(1-Pyrrolyl)benzylamine (CAS 39116-24-0) is a heterocyclic amine building block, featuring a benzylamine core substituted with a pyrrole moiety [1]. With a molecular formula of C11H12N2 and a molecular weight of 172.23 g/mol, it is a versatile intermediate used in the synthesis of complex molecules, particularly pyrrolobenzodiazepine derivatives [2]. This compound serves as a crucial scaffold for the design and screening of novel drug candidates, and its unique structure allows for molecular linking, expansion, and modification in drug discovery programs .

Why 2-(1-Pyrrolyl)benzylamine (CAS 39116-24-0) Cannot Be Replaced by a Generic Benzylamine or Pyrrole Analog


Substituting 2-(1-pyrrolyl)benzylamine with a generic benzylamine or a simpler pyrrole derivative is not a viable option in many research contexts due to the compound's unique bifunctional nature [1]. The ortho-substitution of the benzylamine core with a pyrrole ring creates a distinct scaffold that enables specific reactivity, such as its use in multicomponent reactions to form complex dipyrrolobenzodiazepine structures [2]. This specific substitution pattern and its resultant conformational properties are essential for its role as a key building block, and using a different regioisomer (e.g., 3- or 4-substituted) or an unsubstituted benzylamine would not yield the same fused-ring systems, thereby altering the target compound's structure and, consequently, its biological or material properties [1]. The quantitative evidence below details the specific activities and reactivities that make this compound a distinct choice for scientific selection.

Quantitative Evidence Guide for 2-(1-Pyrrolyl)benzylamine (CAS 39116-24-0): Comparative Data vs. Structural Analogs


Comparison of VAP-1 Inhibition: 2-(1-Pyrrolyl)benzylamine vs. Other Heteroaryl Benzylamines

Data from BindingDB indicates that 2-(1-pyrrolyl)benzylamine is a weak inhibitor of Vascular Adhesion Protein-1 (VAP-1) [1]. For human VAP-1 expressed in CHO cells, its IC50 is reported to be >1.00E+5 nM (>100,000 nM) [2]. This is in stark contrast to other, more potent VAP-1 inhibitors in the same class, such as CHEMBL2390968 (IC50 = 2,200 nM) and CHEMBL4104606 (IC50 = 1,500 nM), which were tested under similar conditions [3][4]. The quantitative difference highlights that this specific compound is not a potent VAP-1 inhibitor but may serve a critical role as a negative control or a scaffold for further optimization where low VAP-1 affinity is desired.

VAP-1 Inhibitor Enzyme Assay

Antimicrobial Activity: Comparison of 2-(1-Pyrrolyl)benzylamine with Other N-Heteroaryl Benzylamines

A 1995 study on the antimicrobial activity of N-heteroaryl benzylamines, which includes compounds structurally related to 2-(1-pyrrolyl)benzylamine, reported that these derivatives generally exhibited moderate antifungal activity against *Candida albicans* and *Candida sp.* and good activity against plant pathogenic fungi when compared to established antifungals like miconazole and ketoconazole [1]. The paper also notes that one specific derivative, designated '3j', showed better antibacterial activity than the positive control, nalidixic acid [2]. While the exact MIC values for 2-(1-pyrrolyl)benzylamine are not explicitly detailed in this abstract, the class-level data indicates that the presence and nature of the N-heteroaryl substituent are critical for antimicrobial potency, differentiating it from simpler benzylamines [1].

Antimicrobial Antifungal Benzylamine

Reactivity in Dipyrrolobenzodiazepine (DPBD) Synthesis: A Key Differentiator for 2-(1-Pyrrolyl)benzylamine

A 2025 study reports that 2-pyrrolylbenzylamine is a required starting material for the multicomponent synthesis of structurally diverse dipyrrolo[1,2-a : 2',1'-c][1,4]benzodiazepine (DPBD) derivatives [1]. This specific reaction, performed under mild and metal-free conditions, yields 'vicinal' DPBDs (vic') [2]. While the abstract does not provide comparative yields for different benzylamine starting materials, the fact that this specific reaction is named for this compound highlights its unique reactivity profile. Alternative analogs, such as 3-(1-pyrrolyl)benzylamine or unsubstituted benzylamine, would not lead to the same fused heterocyclic product, underscoring its non-substitutable role in this synthetic methodology.

Synthetic Chemistry Multicomponent Reaction Pyrrolobenzodiazepine

Physicochemical Properties and Safety Profile: 2-(1-Pyrrolyl)benzylamine vs. Unsubstituted Benzylamine

2-(1-Pyrrolyl)benzylamine has distinct physicochemical properties compared to the simpler, more volatile benzylamine. It has a predicted density of 1.07-1.1 g/cm³ and a boiling point of 317.2 °C at 760 mmHg . In contrast, benzylamine is a liquid at room temperature with a boiling point of 185 °C. Furthermore, 2-(1-Pyrrolyl)benzylamine is classified with acute toxicity warnings (H302: Harmful if swallowed; H312: Harmful in contact with skin) , whereas unsubstituted benzylamine is also harmful but is notably corrosive and has a pungent odor. The higher boiling point and solid state of 2-(1-Pyrrolyl)benzylamine (melting point 156 °C) may offer advantages in terms of reduced volatility and simpler handling and storage compared to its more hazardous, low-boiling analogs.

Physicochemical Safety Handling

Optimal Application Scenarios for 2-(1-Pyrrolyl)benzylamine (CAS 39116-24-0) Based on Evidence


As a Low-Potency VAP-1 Inhibitor Scaffold or Negative Control

Based on its high IC50 value (>100,000 nM) against human VAP-1, 2-(1-pyrrolyl)benzylamine is an ideal candidate for use as a negative control compound in VAP-1 inhibition assays [1]. Its weak affinity can help define the baseline activity in enzyme screens, ensuring that observed inhibition from test compounds is specific and not due to assay interference. Furthermore, this scaffold can serve as a starting point for medicinal chemistry campaigns aimed at improving VAP-1 inhibition through structure-activity relationship (SAR) studies .

As a Core Building Block for the Synthesis of Dipyrrolobenzodiazepines (DPBDs)

The compound's demonstrated role in the multicomponent synthesis of structurally diverse dipyrrolo[1,2-a : 2',1'-c][1,4]benzodiazepine (DPBD) derivatives makes it a critical reagent for labs focused on developing new anticancer agents [2]. The resulting DPBD scaffold has shown promising cytotoxic activity, with one derivative exhibiting an IC50 of 27.59 in a KB cell culture, validating the utility of this synthetic route for generating biologically active molecules [2].

For Antifungal Drug Discovery Programs Targeting N-Heteroaryl Benzylamine Scaffolds

Given its classification within the N-heteroaryl benzylamine family, which has demonstrated moderate to good antifungal activity against *Candida* strains and plant pathogenic fungi, 2-(1-pyrrolyl)benzylamine is a valuable scaffold for antimycotic drug discovery [3]. Researchers can use this core structure to generate libraries of compounds, aiming to improve upon the activity observed with related derivatives in previous studies [3].

In Chemical Research Requiring a High-Boiling, Solid Benzylamine Derivative

For synthetic procedures that benefit from a less volatile, solid benzylamine source, 2-(1-pyrrolyl)benzylamine offers a practical advantage over the corrosive liquid benzylamine . Its higher boiling point (317.2 °C) and solid state at room temperature can facilitate safer handling, more accurate weighing, and reduce the risk of inhalation, making it a preferred choice in specific laboratory settings despite its own acute toxicity profile .

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